molecular formula C12H9NO4S B2568213 Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate CAS No. 2415457-12-2

Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate

Cat. No. B2568213
CAS RN: 2415457-12-2
M. Wt: 263.27
InChI Key: CBAZVYBTLFMTOS-UHFFFAOYSA-N
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Description

Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate, also known as MOC, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it a promising candidate for use in different research areas, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been shown to have antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been shown to have antioxidant properties, protecting cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate in lab experiments is its unique structure, which makes it a promising candidate for use in various research areas. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is also relatively easy to synthesize and has been shown to have high yields and purity. However, one of the limitations of using Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for research on Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and antioxidant properties of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate. Additionally, further studies are needed to explore the potential therapeutic applications of Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Synthesis Methods

Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate can be synthesized using a variety of methods, including the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea, followed by the reaction of the resulting compound with methyl chloroformate. Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide, followed by the reaction of the resulting compound with methyl chloroformate. Both methods produce Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate with high yields and purity.

Scientific Research Applications

Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate is medicinal chemistry, where it has been shown to have antitumor, anti-inflammatory, and antiviral properties. Methyl 3-carbamothioyl-2-oxochromene-6-carboxylate has also been studied for its potential use as an antioxidant and as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

methyl 3-carbamothioyl-2-oxochromene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-16-11(14)6-2-3-9-7(4-6)5-8(10(13)18)12(15)17-9/h2-5H,1H3,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAZVYBTLFMTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-carbamothioyl-2-oxo-2H-chromene-6-carboxylate

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